molecular formula C19H16O4 B290523 7-Hydroxy-2-naphthyl 2-ethoxybenzoate

7-Hydroxy-2-naphthyl 2-ethoxybenzoate

Cat. No.: B290523
M. Wt: 308.3 g/mol
InChI Key: FSTVWJNEDMCQQS-UHFFFAOYSA-N
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Description

7-Hydroxy-2-naphthyl 2-ethoxybenzoate is a synthetic ester compound combining a 7-hydroxynaphthalene moiety with a 2-ethoxybenzoate group. Its molecular formula is C₁₉H₁₆O₄, with a molecular weight of 308.33 g/mol.

This compound is primarily utilized in research settings, particularly in medicinal chemistry and materials science. Its structural features make it a candidate for applications such as photoactive materials, polymer additives, or intermediates in PROTAC (Proteolysis-Targeting Chimera) synthesis, where ester-linked ligands are critical .

Properties

Molecular Formula

C19H16O4

Molecular Weight

308.3 g/mol

IUPAC Name

(7-hydroxynaphthalen-2-yl) 2-ethoxybenzoate

InChI

InChI=1S/C19H16O4/c1-2-22-18-6-4-3-5-17(18)19(21)23-16-10-8-13-7-9-15(20)11-14(13)12-16/h3-12,20H,2H2,1H3

InChI Key

FSTVWJNEDMCQQS-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)OC2=CC3=C(C=CC(=C3)O)C=C2

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OC2=CC3=C(C=CC(=C3)O)C=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between 7-Hydroxy-2-naphthyl 2-ethoxybenzoate and analogous esters:

Compound Name Molecular Formula Molecular Weight Substituents Solubility in Ethanol Key Applications
This compound C₁₉H₁₆O₄ 308.33 7-OH (naphthyl), 2-OCH₂CH₃ (benz) Moderate PROTAC intermediates, materials research
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 2-OCH₃ (benz) Highly soluble Food flavoring, fragrances
Methyl 4-(tert-butyl)-2-ethoxybenzoate C₁₄H₂₀O₃ 236.30 4-(C(CH₃)₃), 2-OCH₂CH₃ (benz) Low PROTAC ligand synthesis
Key Observations:
  • This feature may enhance binding affinity in protein-ligand interactions . The ethoxy group (vs. The tert-butyl group in Methyl 4-(tert-butyl)-2-ethoxybenzoate adds steric hindrance, which can modulate selectivity in PROTAC applications .
  • Synthetic Pathways :

    • This compound is likely synthesized via esterification between 7-hydroxy-2-naphthol and 2-ethoxybenzoic acid, using coupling agents like HATU (as seen in PROTAC-related syntheses) .
    • Ethyl 2-methoxybenzoate is typically prepared through Fischer esterification, reflecting its simpler structure and industrial-scale production .

Physicochemical Properties

  • Solubility: The target compound’s moderate ethanol solubility contrasts with the high solubility of Ethyl 2-methoxybenzoate, attributed to the latter’s smaller size and polar methoxy group .
  • Thermal Stability: The naphthyl group in this compound likely enhances thermal stability compared to mono-aromatic esters, making it suitable for high-temperature polymer applications.

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